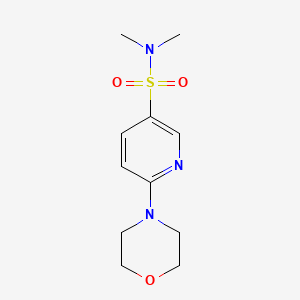
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one, also known as Prothionamide, is a synthetic compound used in the treatment of tuberculosis. It is a derivative of thioamide and is structurally similar to isoniazid, another drug used in the treatment of tuberculosis. Prothionamide is an important drug in the fight against tuberculosis, a disease that affects millions of people worldwide.
作用機序
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee works by inhibiting the synthesis of mycolic acid, a key component of the cell wall of mycobacteria, the bacteria that cause tuberculosis. By inhibiting the synthesis of mycolic acid, 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee disrupts the integrity of the cell wall, leading to the death of the bacteria.
Biochemical and Physiological Effects
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has been shown to have a good safety profile, with few side effects reported. It is generally well-tolerated by patients, although some may experience gastrointestinal side effects such as nausea and vomiting. 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has also been shown to have a low potential for drug interactions, making it a useful drug in combination therapy for tuberculosis.
実験室実験の利点と制限
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has several advantages for use in lab experiments. It is a potent antimicrobial agent, making it useful for studying the mechanisms of bacterial resistance. It is also relatively inexpensive and easy to obtain, making it accessible to researchers. However, 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee does have some limitations. It is not effective against all strains of tuberculosis, and it may not be as effective as other drugs in some cases. Additionally, the synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee is a complex process that requires specialized equipment and expertise.
将来の方向性
For the study of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee include the development of new formulations of the drug and the study of its mechanism of action.
合成法
The synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee involves the reaction of 2-propyl-3-oxo-1,3-dihydroindole-1-carboxylic acid with thiosemicarbazide. The resulting compound is then reacted with acetic anhydride to produce 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee. The synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee is a complex process that requires specialized equipment and expertise.
科学的研究の応用
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has been extensively studied for its antimicrobial properties, particularly in the treatment of tuberculosis. It has been shown to be effective against drug-resistant strains of tuberculosis, making it an important drug in the fight against this disease. 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has also been studied for its potential use in the treatment of other bacterial infections.
特性
IUPAC Name |
5-(2-hydroxy-1-propylindol-3-yl)-2-sulfanylideneimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-7-17-9-6-4-3-5-8(9)10(13(17)19)11-12(18)16-14(20)15-11/h3-6,19H,2,7H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVIXLDZHCQYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)C3=NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)

![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)

![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
